methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate
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Overview
Description
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate is a chemical compound with the molecular formula C17H15Cl2NO3SThis compound is characterized by the presence of a benzoate group, a dichlorophenyl group, and a methoxyimino group, which contribute to its distinct chemical behavior .
Preparation Methods
The synthesis of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methoxyamine to form the corresponding oxime. This intermediate is then subjected to a sulfoxidation reaction using appropriate sulfoxidizing agents to yield the desired sulfinyl compound. The final step involves esterification with benzoic acid under acidic conditions to produce the target compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives .
Scientific Research Applications
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, its dichlorophenyl group may interact with enzyme active sites, modulating their activity. These interactions contribute to the compound’s biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate can be compared with similar compounds such as:
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]benzoate: Lacks the sulfinyl group, resulting in different chemical reactivity and biological activity.
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate:
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(hydroxyimino)ethanesulfinyl]benzoate: The methoxyimino group is replaced by a hydroxyimino group, affecting its chemical properties and biological interactions.
Properties
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfinylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c1-23-17(21)13-5-3-4-6-16(13)25(22)10-15(20-24-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCWMLSXXLHIGI-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)CC(=NOC)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1S(=O)C/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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